Isophytol

Catalog No.
S568847
CAS No.
505-32-8
M.F
C20H40O
M. Wt
296.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isophytol

CAS Number

505-32-8

Product Name

Isophytol

IUPAC Name

3,7,11,15-tetramethylhexadec-1-en-3-ol

Molecular Formula

C20H40O

Molecular Weight

296.5 g/mol

InChI

InChI=1S/C20H40O/c1-7-20(6,21)16-10-15-19(5)14-9-13-18(4)12-8-11-17(2)3/h7,17-19,21H,1,8-16H2,2-6H3

InChI Key

KEVYVLWNCKMXJX-UHFFFAOYSA-N

SMILES

CC(C)CCCC(C)CCCC(C)CCCC(C)(C=C)O

Solubility

Very soluble in benzene, ether, ethanol

Synonyms

isophytol

Canonical SMILES

CC(C)CCCC(C)CCCC(C)CCCC(C)(C=C)O

Precursor for Vitamin Synthesis

Isophytol serves as a crucial precursor for synthesizing vitamins E and K1. This process involves attaching the isophytol tail to the respective vitamin chromanol ring, forming the final vitamin molecule. Research delves into optimizing these synthetic pathways to improve efficiency and cost-effectiveness for large-scale vitamin production [].

Source

[] Isophytol | C20H40O | CID 10453 - PubChem: )

Biomarker for Lipid Peroxidation

Isophytol's susceptibility to oxidation makes it a potential biomarker for lipid peroxidation, a process associated with oxidative stress and various pathological conditions. Studies investigate measuring isophytol levels in biological samples like blood or tissues as an indicator of oxidative damage and potential disease progression [].

Source

[] Isophytol: A Biomarker of Oxidative Stress?: )

Research in Cannabinoid Delivery Systems

Recent research explores the potential of isophytol as a carrier molecule for cannabinoids, like cannabidiol (CBD). Studies investigate the effectiveness of isophytol-based delivery systems in enhancing cannabinoid bioavailability and targeting specific tissues within the body.

Source

Isophytol-Based Delivery Systems for Cannabidiol (CBD): A Review: )

Isophytol is a terpenoid alcohol characterized by its clear oily liquid form at room temperature. It has a chemical formula of C20H40OC_{20}H_{40}O and is poorly soluble in water, with a solubility of approximately 5.8 mg/L at 25 °C. The compound has a boiling point of 313 °C and a density of 0.846 g/cm³ at 20 °C . Isophytol is naturally found in various plant species and red algae, although its concentrations are typically low. It plays a significant role as an intermediate in the synthesis of vitamins E and K1, accounting for over 99% of its industrial use .

, primarily involving hydrogenation and alkyne addition. The synthesis begins with the combination of acetylene and acetone to produce 3-methyl-1-butyn-3-ol, which is then hydrogenated to form 3-methyl-1-buten-3-ol. Subsequent reactions involve creating acetoacetate and thermal reactions to yield 2-methyl-2-hepten-6-one. The process includes multiple steps of adding acetylene and isopropenyl methyl ether, ultimately leading to the formation of isophytol through hydrogenation .

Isophytol exhibits various biological activities, including antioxidant properties that are beneficial for human health. Its role as a precursor in the biosynthesis of vitamin E contributes to its significance in protecting cell membranes from oxidative damage. Additionally, studies have indicated that isophytol may possess anti-inflammatory effects, although more research is needed to fully understand its mechanisms and potential therapeutic uses .

The synthesis of isophytol can be achieved through multiple methods:

  • Total Chemical Synthesis: This involves several steps starting from acetylene and acetone, leading through intermediates like pseudoionone to produce isophytol.
  • Cross-Coupling Reactions: Recent studies have explored using Grignard reagents in combination with protected allylic chlorides to synthesize isophytol efficiently .
  • Natural Extraction: Although less common due to low concentrations in natural sources, isophytol can be extracted from certain plants and algae .

Isophytol finds applications across various industries:

  • Fragrance Industry: It is extensively used as a fragrance ingredient in perfumes, cosmetics, and personal care products.
  • Nutraceuticals: As an intermediate for synthesizing vitamins E and K1, it plays a crucial role in dietary supplements.
  • Flavoring Agent: Although less prevalent, it can also be used for flavoring food products .

Research into the interactions of isophytol has focused on its safety profile when used as a fragrance ingredient. Toxicological studies indicate that oral toxicity levels are relatively high (LD50 values greater than 5000 mg/kg), suggesting low acute toxicity in mammals . Furthermore, it has been reviewed for potential allergenic properties when applied topically or inhaled, emphasizing the need for careful formulation in consumer products .

Isophytol shares structural similarities with several other terpenoid alcohols. Here are some comparable compounds:

Compound NameChemical FormulaUnique Features
PhytolC20H40OC_{20}H_{40}OA precursor to chlorophyll; hydroxy group in terminal position
GeraniolC10H18OC_{10}H_{18}OKnown for its rose-like fragrance; used in perfumery
LinaloolC10H18OC_{10}H_{18}OFound in many flowers and spice plants; has calming effects

Uniqueness of Isophytol: Unlike phytol, which directly relates to chlorophyll biosynthesis, isophytol does not have a well-established role as a chlorophyll precursor but may arise from phytol under certain conditions through abiotic transformations. Its extensive use in synthesizing vitamins E and K1 further distinguishes it from other terpenoid alcohols .

Physical Description

Oily liquid; [Merck Index]

Color/Form

Oily liquid

XLogP3

7.8

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

296.307915895 g/mol

Monoisotopic Mass

296.307915895 g/mol

Boiling Point

107-110 °C at 0.01 mm Hg; 125-128 °C at 0.06 mm Hg

Heavy Atom Count

21

Density

0.8519 at 20 °C/4 °C

LogP

log Kow = 8.23 (est)

Decomposition

When heated to decomposition it emits acrid smoke and irritating fumes.

UNII

A831ZI6VIM

GHS Hazard Statements

Aggregated GHS information provided by 1780 companies from 12 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (99.94%): Causes skin irritation [Warning Skin corrosion/irritation];
H400 (97.42%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

5.8X10-10 mm Hg at 25 °C (extrapolated)

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Impurities

Impurities: 3,7,11,15-tetramethylhexadecan-3-ol (85761-30-4; < or = 2.5% v/v); 6,10,14-trimethylpentadecan-2-one (207-950-7; < or = 2% v/v); 3,7,11,15-tetramethylhexadec-1-yn-3-ol (29171-23-1; < or = 0.5% v/v); 6,10,14-trimethyl-3-pentadecen-2-one (72226-32-5; < or = 0.3% v/v); 6,10,14-trimethylpentadecan-2-ol (69729-17-5; < or = 0.3% v/v); maximum of unknown impurities (sum) Contents < 2% v/v.
Purity: > or = 95% v/v (synthetic isophytol, minimum specification)

Other CAS

505-32-8

Wikipedia

Isophytol

Use Classification

Food additives -> Flavoring Agents
Fragrance Ingredients

Methods of Manufacturing

Isophytol is formed by transition-metal-catalyzed addition of malonic ester /to myrcene/ and subsequent acidification.
Synthesis from linalool or citral; ... from acetylene; ... /and/ from pseudoionone and propargyl alcohol.
Total chemical synthesis of isophytol may start from the addition of acetylene (CAS 74-86-2) to acetone (67-64-1) resulting in 3-methyl-1-butyn-3-ol (115-19-5), which is hydrated in the presence of a palladium catalyst to 3-methyl-1-buten-3-ol (115-18-4), which is reacted with either diketene or acetic acid ester to the acetoacetate and the latter thermally reacted to 2-methyl-2-hepten-6-one (110-93-0). Alternatively, 3-methyl-1-buten-3-ol is reacted with isopropenyl methyl ether (116-11-0) to 2-methyl-2-hepten-6-one. In a third synthetic pathway, isoprene hydrochloride is reacted with acetone in the presence of an alkaline condensing agent or in the presence of organic bases as catalysts to 2-methyl-2-hepten-6-one. 2-Methyl-2-hepten-6-one is then reacted with acetylene to dehydrolinalool (29171-20-8), to which isopropenyl methyl ether is added to make pseudoionone (141-10-6). The three double bonds are hydrated to form 6,10-dimethyl-2-undecanone (1604-34-8), which is reacted with acetylene to 3,7,11-trimethyl-1-dodecyn-3-ol (1604-35-9). Isopropenyl methyl ether is added to form 6,10-14-trimethyl-4,5-pentadecadiene-2-one (16647-10-2), which is hydrated to hexahydrofarnesyl acetone (502-69-2). This is again reacted with acetylene to 3,7,11,15-tetramethyl-1-hexadecyn-3-ol (dehydroisophytol, 29171-23-1), which is finally hydrated to isophytol.

General Manufacturing Information

1-Hexadecen-3-ol, 3,7,11,15-tetramethyl-: ACTIVE
DECOMPOSITION PRODUCT OF CHLOROPHYLL.

Storage Conditions

Container: tightly closing; high-grade stainless steel, coated steel

Interactions

Gel ointment containing 1% isophytol as the only terpene clearly enhanced percutaneous indomethacin absorption /of rat skin/ in comparison with gel ointment without any terpene, where no indomethacine was found in blood samples. However, the penetration-promoting effect of isophytol was relatively weak, clearly lower than any of the 7 tested monoterpenes, within the range of 4 tested sesquiterpenes; isophytol showed the lowest promoting effect of the 3 diterpenes to which group isophytol itself belongs.

Dates

Modify: 2023-08-15

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